molecular formula C20H27N3O3S B269134 4-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide

4-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide

Cat. No. B269134
M. Wt: 389.5 g/mol
InChI Key: YJWFSLDEHOTZRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound, 4-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide, is a synthetic chemical compound that has been widely studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 4-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
The compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide in lab experiments is its high potency and specificity. It has been shown to have a low toxicity profile and can be used at relatively low concentrations. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in large-scale experiments.

Future Directions

There are many potential future directions for research on 4-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a treatment for cancer, either alone or in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 4-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide involves the reaction of benzoyl chloride with cyclohexyl isocyanate to form 4-{[(cyclohexylcarbonyl)carbamoyl]amino}benzoyl chloride. This intermediate is then reacted with tetrahydrofuran-2-ylmethylamine to form the final compound. The synthesis method has been optimized to produce high yields of the compound with good purity.

Scientific Research Applications

The compound has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. It has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been used in a variety of in vitro and in vivo studies to investigate its mechanism of action and potential therapeutic applications.

properties

Molecular Formula

C20H27N3O3S

Molecular Weight

389.5 g/mol

IUPAC Name

4-(cyclohexanecarbonylcarbamothioylamino)-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C20H27N3O3S/c24-18(21-13-17-7-4-12-26-17)15-8-10-16(11-9-15)22-20(27)23-19(25)14-5-2-1-3-6-14/h8-11,14,17H,1-7,12-13H2,(H,21,24)(H2,22,23,25,27)

InChI Key

YJWFSLDEHOTZRM-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)NCC3CCCO3

Canonical SMILES

C1CCC(CC1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)NCC3CCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.